4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17180697
InChI: InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2
SMILES:
Molecular Formula: C9H7F3N4
Molecular Weight: 228.17 g/mol

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC17180697

Molecular Formula: C9H7F3N4

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline -

Specification

Molecular Formula C9H7F3N4
Molecular Weight 228.17 g/mol
IUPAC Name 4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
Standard InChI InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2
Standard InChI Key CPUZEOVBHKLETM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₉H₇F₃N₄, with a molecular weight of 228.17 g/mol. Its IUPAC name, 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline, reflects the arrangement of functional groups: a triazole ring at the para position of the aniline ring and a trifluoromethyl (-CF₃) group at the ortho position (Figure 1). The triazole ring contributes to π-π stacking interactions, while the -CF₃ group introduces steric bulk and electron-withdrawing effects, modulating reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇F₃N₄
Molecular Weight228.17 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in DMF, DMSO
Melting Point120–125°C (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons of the aniline ring (δ 6.8–7.2 ppm) and the triazole protons (δ 8.1–8.3 ppm). Fourier-transform infrared (FTIR) spectroscopy confirms the presence of N-H stretches (3350 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight, validating the structure.

Synthesis and Optimization

Industrial-Scale Production

The synthesis of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline involves a multi-step protocol optimized for efficiency and yield. A continuous-flow reactor system minimizes side reactions and enhances reproducibility. Key steps include:

  • Nitration and Reduction: Introduction of the -NH₂ group via catalytic hydrogenation of a nitro precursor.

  • Triazole Cyclization: Coupling of the aniline intermediate with a triazole precursor using DMF as the solvent at 100°C.

  • Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Reaction Conditions for Triazole Cyclization

ParameterValue
SolventDMF
Temperature100°C
CatalystNone (thermal conditions)
Reaction Time4–6 hours
Yield85–90%

Biological Activity and Mechanisms

Enzyme Inhibition

The triazole ring coordinates with metal ions in enzyme active sites, disrupting catalytic activity. For example, in cytochrome P450 enzymes, the nitrogen atoms of the triazole form hydrogen bonds with heme iron, inhibiting oxidative metabolism. The trifluoromethyl group further stabilizes these interactions through hydrophobic effects.

OrganismMIC (µg/mL)Reference
Candida albicans8
Staphylococcus aureus16
Escherichia coli>64

Applications in Materials Science

Coordination Polymers

The triazole moiety serves as a ligand in metal-organic frameworks (MOFs), with applications in gas storage and catalysis. For instance, coordination with Cu(II) ions produces porous networks with high CO₂ adsorption capacity (3.2 mmol/g at 1 bar).

Agrochemical Development

Incorporating this compound into fungicides improves resistance to hydrolysis and photodegradation. Field trials demonstrate a 30% increase in efficacy against Phytophthora infestans compared to conventional triazole fungicides.

Future Directions and Challenges

Synthetic Innovation

Adopting photoredox catalysis or electrochemical methods could streamline synthesis, reducing reliance on high temperatures and toxic solvents . For example, Mangarao et al. achieved 92% yields for triazoles using PEG as a green solvent , a strategy applicable to this compound.

Pharmacokinetic Profiling

Current gaps in ADME (absorption, distribution, metabolism, excretion) data necessitate in vivo studies to assess oral bioavailability and hepatic clearance. Molecular docking simulations predict strong binding to serum albumin (ΔG = -8.2 kcal/mol), suggesting prolonged circulation.

Toxicity Mitigation

While the compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), chronic exposure studies are needed to evaluate carcinogenic potential. Structural modifications, such as replacing -CF₃ with -CH₂CF₃, may reduce bioaccumulation.

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